(4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone
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Overview
Description
(4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a chemical compound that features a piperazine ring substituted with a neopentyl group and a tetrahydrofuran ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone typically involves multi-step procedures. One common method includes the reaction of neopentylamine with piperazine to form the neopentylpiperazine intermediate. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the neopentyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperazine-based drugs.
Medicine
In medicine, this compound has potential applications as a precursor for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery, particularly in the development of central nervous system (CNS) active drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of (4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the CNS, potentially modulating their activity. The tetrahydrofuran ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrosopiperazin-1-yl)(tetrahydrofuran-2-yl)methanone: Similar structure but with a nitroso group instead of a neopentyl group.
(4-Methylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone: Similar structure but with a methyl group instead of a neopentyl group.
(4-Benzylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone: Similar structure but with a benzyl group instead of a neopentyl group.
Uniqueness
The uniqueness of (4-Neopentylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone lies in its neopentyl substitution, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(2,2-dimethylpropyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)11-15-6-8-16(9-7-15)13(17)12-5-4-10-18-12/h12H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCRWWAEAMBEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCN(CC1)C(=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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